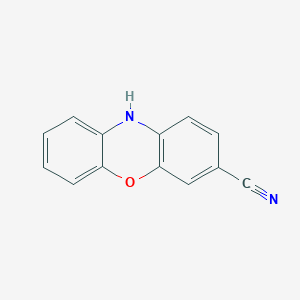

10H-phenoxazine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

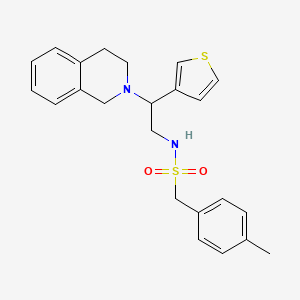

10H-phenoxazine-3-carbonitrile is a chemical compound with the CAS number 349453-39-0 . It has a molecular weight of 208.22 .

Synthesis Analysis

The synthesis of phenoxazine derivatives has been a subject of interest due to their numerous applications in various fields . A study has reported the generation of radical cations from site-specifically carboxylated 10-phenyl-10H-phenothiazine-3,7-dicarboxylic acid (PTZ(A) 2-Ph(A)) with a laser . Another study discussed the in-situ synthesis of phenoxazine dyes in water .Molecular Structure Analysis

The molecular structure of 10H-phenoxazine-3-carbonitrile consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

10H-phenoxazine-3-carbonitrile is a powder that has a melting point of 198-203°C . The predicted boiling point is 380.5±41.0°C, and the predicted density is 1.34±0.1 g/cm3 .科学的研究の応用

Material Science Applications

Phenoxazines, including 10H-phenoxazine-3-carbonitrile, have sparked a lot of interest due to their numerous applications in material science . They have been used in various structural modifications to develop new phenoxazines with improved properties .

Organic Light-Emitting Diodes (OLEDs)

Phenoxazine derivatives have found widespread applications in the field of organic light-emitting diodes . They are used in the construction of efficient and stable OLEDs, which can address the low-efficiency issue of the first-generation fluorescent emitters and the high-cost issue of the second-generation organometallic phosphorescent emitters .

Photoredox Catalysts

Phenoxazines are used as photoredox catalysts . They play a crucial role in various chemical reactions that involve the transfer of electrons.

Dye-Sensitized Solar Cells

Phenoxazines are used in dye-sensitized solar cells . They are used as sensitizers, which are capable of absorbing light and transferring the energy to a semiconductor.

Chemotherapy

Phenoxazines have applications in chemotherapy . For instance, Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .

Biological Properties

Phenoxazines have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . They have gained prominence in medicine as pharmacological lead structures from their traditional uses as dyes and pigments .

Inhibitors of Cancer Cell Lines

The phenoxazine derivative 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile was found to be a potential inhibitor of multiple cancer cell lines .

Thermally Activated Delayed Fluorescent Compounds

Phenoxazine-based thermally activated delayed fluorescent (TADF) compounds have sparked tremendous interest due to their nearly 100% exciton utilization efficiency . They are used in the construction of full-color organic light-emitting diodes .

Safety and Hazards

将来の方向性

Phenoxazines, including 10H-phenoxazine-3-carbonitrile, have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Future research will likely focus on developing new phenoxazines with improved properties .

作用機序

Target of Action

Phenoxazine derivatives, which include 10h-phenoxazine-3-carbonitrile, have been found to have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .

Mode of Action

It is known that phenoxazine derivatives interact with their targets to exert their effects . For instance, Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .

Biochemical Pathways

Phenoxazine derivatives are known to interact with various biochemical pathways to exert their effects .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Phenoxazine derivatives are known to have numerous applications in various fields, suggesting that they interact with molecular and cellular components to exert their effects .

Action Environment

10H-phenoxazine-3-carbonitrile is a solid substance with a white to light yellow appearance . It is insoluble in water at room temperature but can dissolve in some organic solvents . This compound is generally stable, but it may decompose at high temperatures . These environmental factors can influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

10H-phenoxazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-9-5-6-11-13(7-9)16-12-4-2-1-3-10(12)15-11/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVULGBMMUORKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-phenoxazine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)

![Ethyl 4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539901.png)

![4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B2539902.png)

![3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2539905.png)

![[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2539907.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2539908.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)

![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)